molecular formula C10H15BrN2O B2858855 5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline CAS No. 1289156-46-2

5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline

Cat. No.: B2858855
CAS No.: 1289156-46-2
M. Wt: 259.147
InChI Key: ISPHVKWMEVIZIA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(5-bromo-3-methylpyridin-2-yl)oxy-N,N-dimethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-8-6-9(11)7-12-10(8)14-5-4-13(2)3/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPHVKWMEVIZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OCCN(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline typically involves the bromination of 2-[2-(N,N-dimethylamino)ethoxy]-3-picoline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature, and the progress is monitored using thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium alkoxides, primary or secondary amines, and thiols. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted picoline derivatives depending on the nucleophile used.

    Oxidation Reactions: Oxidized products such as picoline oxides or hydroxylated derivatives.

    Reduction Reactions: Dehalogenated picoline derivatives.

Scientific Research Applications

5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline is a compound with diverse applications in scientific research, particularly in medicinal chemistry, agricultural sciences, and materials science. This article explores its applications, supported by comprehensive data tables and documented case studies.

Cholinergic Drug Development

This compound serves as an important intermediate in the synthesis of cholinergic drugs. These drugs are crucial for treating gastrointestinal disorders by enhancing digestive motility. The synthesis involves various methods that yield high purity and efficiency, making this compound a valuable component in pharmaceutical formulations .

Agonist Activity in Neuropharmacology

Research indicates that derivatives of this compound exhibit selective agonist activity at serotonin receptors, particularly the 5-HT2A receptor. This selectivity is significant for developing new treatments for psychiatric conditions, as biased agonists may offer therapeutic advantages over traditional non-biased agonists .

Anti-inflammatory Properties

Recent studies have highlighted the potential of this compound in treating inflammatory diseases. Its derivatives have shown efficacy in models of autoimmune diseases such as rheumatoid arthritis and lupus, suggesting a broad therapeutic potential .

Pesticide Development

This compound has been explored as a component in novel pesticide formulations. Its effectiveness against specific pests has been documented, with formulations designed to ensure plant safety and environmental compatibility . The compound's properties allow it to act effectively while minimizing harm to non-target organisms.

Plant Growth Regulation

The compound has also been investigated for its role in enhancing plant growth and resilience against biotic stressors. Studies have shown that it can improve crop yields and quality through its action on plant physiological processes .

Organic Electronics

In materials science, derivatives of this compound are being studied for their potential use in organic electroluminescent devices. These applications leverage the compound's electronic properties to develop more efficient light-emitting materials for displays and lighting solutions .

Cosmetic Formulations

The compound's safety profile and effectiveness have led to its exploration in cosmetic formulations. Research emphasizes the importance of assessing skin bioavailability and toxicity of such compounds when used topically, ensuring consumer safety while maximizing efficacy .

Table 1: Summary of Applications

Application AreaSpecific UseNotes
Medicinal ChemistryCholinergic drug synthesisImportant for gastrointestinal treatments
Neuropharmacology (5-HT2A receptor agonists)Potential for psychiatric treatment
Anti-inflammatory treatmentsEfficacy in autoimmune disease models
Agricultural SciencesPesticide developmentEffective against specific pests with low toxicity
Plant growth regulationEnhances crop yields and quality
Materials ScienceOrganic electronicsUsed in electroluminescent devices
Cosmetic formulationsAssessed for skin safety and efficacy

Case Study 1: Cholinergic Drug Synthesis

A study demonstrated the synthesis of a cholinergic drug using this compound as an intermediate. The method yielded high purity with minimal environmental impact, showcasing the compound's utility in pharmaceutical manufacturing.

Case Study 2: Pesticide Efficacy

Field trials indicated that formulations containing this compound significantly reduced pest populations while promoting plant health. This dual action highlights its potential as a sustainable agricultural solution.

Case Study 3: Serotonin Receptor Agonism

Research on derivatives of this compound revealed their ability to selectively activate serotonin receptors, suggesting a pathway for developing targeted therapies for mood disorders.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline involves its interaction with specific molecular targets and pathways. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. Additionally, its structure allows it to participate in hydrogen bonding and van der Waals interactions, influencing its biological activity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline
  • CAS Number : 1289156-46-2
  • Molecular Formula : C₁₁H₁₆BrN₂O
  • Purity : 98% (as per Combi-Blocks catalog, WZ-9447)
  • Structure: Features a bromine atom at position 5, a methyl group at position 3 (picoline backbone), and a 2-(N,N-dimethylamino)ethoxy substituent at position 2.

This compound is a brominated pyridine derivative with a tertiary amine-containing alkoxy chain. Its structural complexity makes it valuable in medicinal chemistry and organic synthesis, particularly as a building block for ligands or intermediates in drug discovery.

Comparison with Structurally Similar Compounds

Structural and Commercial Comparisons

The following table summarizes key structural and commercial differences between the target compound and related bromopyridine derivatives:

Compound Name CAS Number Substituents Molecular Formula Purity Source (Catalog ID)
This compound 1289156-46-2 Br (C5), CH₃ (C3), 2-(N,N-dimethylamino)ethoxy (C2) C₁₁H₁₆BrN₂O 98% Combi-Blocks (WZ-9447)
3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine 26163-05-3 Br (C3), NO₂ (C5), N,N-dimethylamino (C2) C₈H₈BrN₄O₂ 98% Combi-Blocks (PY-7391)
5-Bromo-2-(3-(N,N-dimethylamino)propoxy)pyridine 1248399-37-2 Br (C5), 3-(N,N-dimethylamino)propoxy (C2) C₁₁H₁₆BrN₂O 95% Combi-Blocks (PY-1702)
2-Bromo-4-dimethylaminopyridine 396092-82-3 Br (C2), N,N-dimethylamino (C4) C₇H₈BrN₂ 97% Combi-Blocks (QA-7550)
5-Amino-2-bromo-6-picoline 886365-43-1 Br (C2), NH₂ (C5), CH₃ (C6) C₆H₇BrN₂ N/A Seven Chongqing Chemdad
2-Bromo-5-nitro-6-picoline 22282-96-8 Br (C2), NO₂ (C5), CH₃ (C6) C₇H₆BrN₃O₂ N/A 2024 Catalog

Key Structural Differences and Implications

Substituent Types :

  • Electron-Donating vs. Electron-Withdrawing Groups :
  • The target compound’s 2-(N,N-dimethylamino)ethoxy group is electron-donating due to the lone pair on nitrogen, enhancing nucleophilic substitution reactivity at the bromine site. In contrast, 3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine (PY-7391) has a nitro group (electron-withdrawing), which reduces electron density at the bromine position, favoring electrophilic aromatic substitution over nucleophilic pathways . Alkoxy Chain Length:
  • 5-Bromo-2-(3-(N,N-dimethylamino)propoxy)pyridine (PY-1702) has a propoxy chain instead of ethoxy, increasing hydrophobicity and steric bulk, which may reduce solubility in polar solvents compared to the target compound .

Positional Effects: 2-Bromo-4-dimethylaminopyridine (QA-7550) places bromine and dimethylamino groups on adjacent carbons (C2 and C4), creating a meta-directing electronic environment distinct from the target’s para-substituted bromine relative to the alkoxy chain. This alters regioselectivity in further functionalization .

Functional Group Synergy: 5-Amino-2-bromo-6-picoline (CAS 886365-43-1) combines bromine with an amino group, enabling dual reactivity (e.g., cross-coupling and condensation reactions), whereas the target compound’s tertiary amine in the alkoxy chain offers steric protection and pH-dependent solubility .

Biological Activity

5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline is a brominated picoline derivative that has garnered interest due to its potential biological activities and applications in various scientific fields. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom at the 5-position and a dimethylaminoethoxy group at the 2-position of the picoline ring. Its molecular formula is C12H16BrN2O, and it has a molecular weight of approximately 283.17 g/mol. The presence of the bromine atom and the dimethylamino group significantly influences its reactivity and biological interactions.

This compound exhibits its biological activity through interactions with specific molecular targets. The compound can act as an electrophile, facilitating covalent bond formation with nucleophilic sites on target biomolecules. Additionally, its structural features allow for hydrogen bonding and van der Waals interactions, which are crucial for its binding affinity to various receptors.

Key Mechanisms:

  • Electrophilic Substitution : The bromine atom can be substituted by nucleophiles in biological systems.
  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways.

Pharmacological Effects

Research indicates that derivatives of picoline compounds often exhibit significant pharmacological properties, including:

  • Antidepressant Activity : Some studies suggest potential antidepressant effects through serotonin receptor modulation.
  • Neuroprotective Effects : Picoline derivatives have been investigated for their neuroprotective properties in models of neurodegeneration.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substitution patterns on the picoline ring can lead to significant changes in potency and selectivity towards specific receptors.

SubstituentBiological ActivityNotes
Bromine (Br)Enhances electrophilicityCritical for receptor interactions
Dimethylamino groupIncreases solubility and receptor affinityFacilitates better binding to target sites

Case Studies

  • Neuropharmacological Studies :
    • A study investigated the effects of related compounds on serotonin receptors, revealing that modifications to the dimethylamino group significantly altered agonist potency at 5-HT receptors. This suggests that similar modifications could be explored with this compound for enhanced efficacy .
  • Toxicological Assessments :
    • Toxicity studies conducted on related compounds indicated that while some derivatives exhibit beneficial effects, they may also pose risks depending on their metabolic pathways. Understanding these pathways is crucial for assessing the safety profile of new derivatives .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline, and how is purity validated?

  • Methodology : The compound can be synthesized via nucleophilic substitution at the bromine site (position 5) using 2-(N,N-dimethylamino)ethanol under basic conditions (e.g., K₂CO₃ in DMF). Post-synthesis, purity is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR. Key NMR signals include the dimethylamino group (δ ~2.2 ppm, singlet, 6H) and ethoxy protons (δ ~3.6–4.0 ppm). Mass spectrometry (ESI+) should confirm the molecular ion peak at m/z 285.05 [M+H]⁺ .

Q. How does the dimethylaminoethoxy group influence solubility in polar vs. nonpolar solvents?

  • Methodology : Solubility is assessed by gravimetric analysis in solvents like DMSO, chloroform, and water. The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMSO) due to its basicity, while the ethoxy linker improves miscibility in alcohols. Compare with analogs lacking the dimethylamino group (e.g., 5-Bromo-2-ethoxy-3-picoline) to isolate the substituent’s effect .

Q. What storage conditions are recommended to maintain compound stability?

  • Methodology : Store under inert gas (argon) at –20°C in amber vials to prevent degradation via bromine displacement or oxidation of the dimethylamino group. Stability is monitored via periodic HPLC analysis over 6–12 months .

Advanced Research Questions

Q. How does the bromine substituent at position 5 affect reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodology : Compare Suzuki-Miyaura coupling efficiency with aryl boronic acids using Pd(PPh₃)₄ vs. PdCl₂(dppf). The bromine’s position (para to the ethoxy group) may sterically hinder transmetallation, requiring optimized ligand systems. Reaction yields are quantified via GC-MS, and regioselectivity is confirmed by X-ray crystallography of products .

Q. What role does the dimethylaminoethoxy group play in enhancing oligonucleotide binding affinity or nuclease resistance?

  • Methodology : Incorporate the compound into oligonucleotide analogs (e.g., gapmers) and measure melting temperatures (Tₘ) via UV-Vis spectroscopy. Compare nuclease resistance in serum-containing media using PAGE analysis. The dimethylamino group’s charge interaction stabilizes duplexes, while the ethoxy linker reduces steric clash with RNase H .

Q. Can this compound act as a kinase inhibitor scaffold, and what structural modifications optimize potency?

  • Methodology : Perform molecular docking studies (AutoDock Vina) against kinase ATP-binding sites (e.g., EGFR). Synthesize derivatives with varied substituents (e.g., replacing bromine with cyano) and test inhibitory activity via IC₅₀ assays. The dimethylamino group’s basicity may improve cellular uptake, as seen in related pyridine-based inhibitors .

Q. How do electronic effects of the dimethylaminoethoxy group influence catalytic activity in asymmetric synthesis?

  • Methodology : Use DFT calculations (Gaussian 09) to map electron density distribution on the pyridine ring. Test the compound as a ligand in Cu-catalyzed asymmetric aldol reactions. The electron-donating dimethylamino group may increase the catalyst’s Lewis acidity, enhancing enantioselectivity (reported as %ee via chiral HPLC) .

Data Contradictions and Resolution

Q. Conflicting reports on bromine’s reactivity in SNAr vs. cross-coupling: How to resolve?

  • Analysis : While suggests bromine participates in SNAr with strong nucleophiles (e.g., amines), highlights its stability in Suzuki couplings. Resolution lies in solvent choice: polar aprotic solvents (DMF) favor SNAr, while toluene/ethanol mixtures favor cross-coupling. Kinetic studies (monitored via ¹H NMR) clarify dominant pathways under varying conditions .

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